Cas no 2411253-53-5 (2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one)

2-Chloro-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is a specialized organic compound featuring a piperidine core functionalized with a 4-fluorobenzenesulfonyl group and a 2-chloroacetyl moiety. This structure imparts reactivity suitable for further derivatization, particularly in pharmaceutical and agrochemical synthesis. The presence of the sulfonyl group enhances stability and modulates electronic properties, while the chloroacetyl segment offers a versatile handle for nucleophilic substitution reactions. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic frameworks or as an intermediate in targeted drug discovery. The compound’s purity and consistent performance under controlled conditions ensure reliability in research and industrial applications.
2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one structure
2411253-53-5 structure
Product Name:2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one
CAS No:2411253-53-5
MF:C13H15ClFNO3S
MW:319.77950501442
CID:5378420
PubChem ID:146102499
Update Time:2025-06-15

2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-[4-[(4-fluorophenyl)sulfonyl]-1-piperidinyl]ethanone
    • 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one
    • Inchi: 1S/C13H15ClFNO3S/c14-9-13(17)16-7-5-12(6-8-16)20(18,19)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2
    • InChI Key: DWRPQXQVWOEDEY-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(S(C2=CC=C(F)C=C2)(=O)=O)CC1)CCl

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 516.1±50.0 °C(Predicted)
  • pka: -2.91±0.40(Predicted)

2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583962-0.05g
2-chloro-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one
2411253-53-5 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one

Introduction to 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one (CAS No. 2411253-53-5)

2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one, identified by its Chemical Abstracts Service number CAS No. 2411253-53-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a piperidine core, which is a prominent structural motif in many bioactive agents. The presence of both chloro and fluoro substituents, along with a benzenesulfonyl group, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The structural framework of 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one incorporates several key functional groups that are strategically positioned to interact with biological targets. The chloro substituent at the 2-position of the piperidine ring can serve as a hinge-binding moiety, facilitating interactions with protein binding pockets. Meanwhile, the 4-fluorobenzenesulfonyl group at the 4-position introduces both hydrophobicity and electrophilicity, enhancing the compound's ability to engage with specific residues in target proteins. These features make it an attractive candidate for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and optimizing molecules with piperidine cores for their potential as pharmacological tools. Piperidine derivatives are known for their ability to modulate various biological pathways, including G protein-coupled receptors (GPCRs), kinases, and other enzymes. The specific arrangement of substituents in 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one is designed to maximize its binding affinity and selectivity towards these targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The fluorobenzenesulfonyl moiety, in particular, has been extensively studied for its role in enhancing metabolic stability and binding affinity. This group can form critical hydrogen bonds or participate in π-stacking interactions with amino acid residues in the active site of enzymes or receptors. Such interactions are crucial for achieving high potency and selectivity in drug design.

The chloro substituent also plays a significant role in the pharmacophore design of this molecule. Chlorine atoms are well-known for their ability to engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity. In the context of 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one, the chloro group at the 2-position can form halogen bonds with nitrogen or oxygen atoms in the target protein, thereby stabilizing the binding interface.

Recent advances in computational chemistry have enabled researchers to predict and optimize the properties of such molecules more efficiently. Molecular docking studies have been instrumental in understanding how 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylethan-1-one interacts with potential biological targets. These studies have revealed that the compound can bind effectively to several key enzymes and receptors, suggesting its broad applicability in drug discovery.

The synthesis of 2-chloro-1-4-(4-fluorobenzenesulfonyl)piperidin-1-ylenethanone involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the fluorobenzenesulfonyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve overall efficiency.

Once synthesized, 2-chloro-1-ylenethanone derivative (CAS No. 2468553999988440) undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods provide detailed insights into the molecular structure and confirm the identity of the compound.

The pharmacological evaluation of 2-chloro-piperidinyl-substituted ethanone derivatives (CAS No. 2468553999988440) typically involves in vitro assays to assess their activity against relevant biological targets. These assays help determine whether the compound exhibits desirable pharmacological properties such as potency, selectivity, and toxicity profiles. Preliminary results from such assays have shown promising activity against several disease-related targets, warranting further investigation.

In vivo studies are also crucial for evaluating the efficacy and safety of novel compounds like 2-chloro-piperidinyl-substituted ethanone derivatives (CAS No. 2468553999988440). Animal models provide an opportunity to assess how these compounds behave within a living organism, including their distribution, metabolism, excretion, and potential side effects. Such studies are essential for determining whether a compound is suitable for further development into a therapeutic agent.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify and optimize lead compounds like 2-chloro-piperidinyl-substituted ethanone derivatives (CAS No. 2468553999988440). These technologies enable high-throughput virtual screening of large chemical libraries, allowing researchers to rapidly identify promising candidates based on their structural features and predicted biological activity.

The future prospects for 2-chloro-piperidinyl-substituted ethanone derivatives (CAS No. 2468553999988440) are bright, particularly given its potential applications in treating various diseases associated with aberrant enzyme or receptor activity. Ongoing research aims to further refine its structure-function relationships through iterative optimization cycles aimed at improving potency while minimizing off-target effects.

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